Isoxepac glucuronide

Description

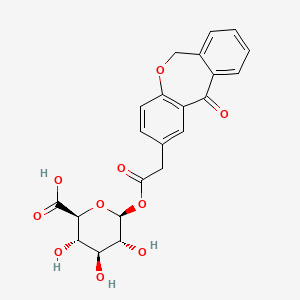

Molecular Architecture and Stereochemical Configuration

This compound exhibits a complex molecular structure characterized by a glucuronic acid moiety covalently linked to the isoxepac core through an ester bond. The molecular formula of this conjugate can be represented as C22H20O10 with a molecular weight of approximately 317.29 grams per mole, reflecting the addition of the glucuronic acid unit to the parent isoxepac molecule. The structural architecture encompasses the distinctive dibenzoxepin framework of isoxepac, which consists of two benzene rings connected via an oxepin structure, coupled with the carbohydrate moiety that enhances water solubility and facilitates metabolic processing.

The stereochemical configuration of this compound involves critical considerations regarding the anomeric center of the glucuronic acid unit. During the enzymatic glucuronidation process catalyzed by UDP-glucuronosyltransferases, the glucuronic acid donor exists in the α-configuration, but inversion occurs during the conjugation reaction, resulting in the β-configuration in the final metabolite. This stereochemical inversion is fundamental to the biological activity and recognition properties of the glucuronide conjugate.

The molecular architecture includes several key structural features that influence the compound's chemical behavior. The ester linkage between the carboxylic acid group of isoxepac and the C1 hydroxyl group of glucuronic acid represents the primary site of initial conjugation. This bond formation creates what is classified as a β-1-O-acyl-D-glucopyranuronate structure, placing this compound within the broader category of acyl glucuronides that are known for their distinctive reactivity patterns.

The three-dimensional conformation of this compound reflects the spatial arrangement of the dibenzoxepin scaffold relative to the glucuronic acid moiety. The glucuronic acid unit adopts a chair conformation typical of pyranose sugars, while the dibenzoxepin portion maintains its characteristic tricyclic geometry. This spatial organization influences both the physical properties of the molecule and its interactions with biological macromolecules.

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound and its isomeric forms. Proton nuclear magnetic resonance analysis reveals characteristic coupling patterns that distinguish between different positional isomers formed through acyl migration reactions. The anomeric proton of the glucuronic acid moiety typically appears as a doublet with a coupling constant of approximately 7.3 Hz, which is characteristic of the β-anomer configuration in sugar systems. This spectroscopic signature confirms the stereochemical configuration at the anomeric center and provides evidence for the β-linkage between the drug and glucuronic acid components.

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of this compound. The carbonyl carbon of the ester linkage exhibits a distinctive chemical shift that varies depending on the position of the acyl group on the glucuronic acid ring. Migration of the acyl group from the initial 1-O position to the 2-O, 3-O, or 4-O positions results in characteristic changes in the carbon-13 chemical shifts, allowing for unambiguous identification of different positional isomers.

High-resolution mass spectrometry provides molecular weight confirmation and fragmentation patterns essential for structural elucidation. Fast-atom bombardment mass spectrometry of this compound yields a molecular ion peak at m/z 468, consistent with the protonated molecular ion. The fragmentation pattern typically shows loss of glucuronic acid (176 atomic mass units), producing characteristic daughter ions that correspond to the parent isoxepac molecule. Electrospray ionization mass spectrometry in negative mode reveals the deprotonated molecular ion, while positive mode ionization can form sodium and potassium adducts that provide additional confirmation of molecular composition.

Tandem mass spectrometry experiments demonstrate the characteristic behavior of acyl glucuronides under collision-induced dissociation conditions. The primary fragmentation pathway involves neutral loss of the glucuronic acid moiety, resulting in formation of the aglycone ion corresponding to protonated isoxepac. Secondary fragmentation patterns provide information about the structural integrity of both the drug and sugar components following the initial bond cleavage.

Infrared spectroscopy reveals characteristic absorption bands that reflect the functional groups present in this compound. The ester carbonyl stretching vibration appears in the region around 1730-1750 cm-1, while the carboxylic acid carbonyl of the glucuronic acid unit exhibits absorption around 1700-1720 cm-1. Hydroxyl group stretching vibrations from the sugar moiety create broad absorption bands in the 3200-3600 cm-1 region, and C-O stretching vibrations provide additional fingerprint information in the 1000-1300 cm-1 range.

Comparative Analysis of β-1-O-Acyl vs. Migrated Isomers

The β-1-O-acyl form of this compound represents the initial enzymatic product formed through UDP-glucuronosyltransferase-mediated conjugation. This primary metabolite exhibits distinct chemical and spectroscopic properties compared to the rearranged isomers that form through subsequent acyl migration reactions. The original β-1-O-acyl conjugate demonstrates susceptibility to hydrolysis by β-glucuronidase enzymes, allowing for facile regeneration of the parent isoxepac molecule under appropriate enzymatic conditions.

Acyl migration reactions proceed through pH-dependent mechanisms that convert the initial β-1-O-acyl isomer into positional isomers bearing the acyl group at the 2-O, 3-O, or 4-O positions of the glucuronic acid ring. These migration reactions follow apparent first-order kinetics and exhibit strong pH dependence, with accelerated rates observed under alkaline conditions. The migration process is generally considered irreversible under physiological conditions, leading to accumulation of the rearranged isomers over time.

Nuclear magnetic resonance spectroscopy reveals distinct spectroscopic signatures for each positional isomer formed through acyl migration. High-field nuclear magnetic resonance studies conducted at 750 MHz demonstrate the ability to resolve and characterize individual positional isomers using stopped-flow techniques coupled with liquid chromatography. The elution order for chromatographic separation typically follows the pattern: 4-O-acyl isomers, 3-O-acyl isomers, followed by 2-O-acyl isomers, with retention times that reflect the differential interactions between each isomer and the stationary phase.

The chemical stability profiles of migrated isomers differ significantly from the parent β-1-O-acyl form. Migrated isomers exhibit resistance to β-glucuronidase hydrolysis, requiring alkaline conditions for conversion back to the free drug. This resistance pattern provides a diagnostic tool for distinguishing between the original conjugate and its rearranged products in biological samples.

| Isomer Type | Nuclear Magnetic Resonance Characteristics | Mass Spectrometry Behavior | Enzyme Susceptibility |

|---|---|---|---|

| β-1-O-acyl | Anomeric proton at δ 5.1 ppm (J = 7.3 Hz) | Standard fragmentation pattern | β-glucuronidase sensitive |

| 2-O-acyl | Altered anomeric coupling pattern | Modified fragmentation | β-glucuronidase resistant |

| 3-O-acyl | Distinctive C-3 carbon shift | Characteristic neutral losses | β-glucuronidase resistant |

| 4-O-acyl | Unique fingerprint region | Specific daughter ions | β-glucuronidase resistant |

Kinetic studies reveal that the half-life for acyl migration of this compound varies with pH conditions, with measurements indicating a half-life of approximately 27 minutes at pH 7.4 and 37°C in aqueous solution. Maximum stability occurs at pH 2, where migration reactions are significantly suppressed. These kinetic parameters have important implications for sample handling and analytical methodology development, as spontaneous migration can occur during sample storage and processing.

The comparative analysis extends to the biological reactivity of different isomeric forms. While the β-1-O-acyl form serves as the primary circulating metabolite, the migrated isomers may exhibit altered protein binding characteristics and different pharmacological properties. The structural differences between isomers influence their interactions with plasma proteins and cellular components, potentially affecting their biological fate and clearance mechanisms.

Chromatographic behavior provides another basis for comparative analysis between isomeric forms. Reversed-phase liquid chromatography using gradient elution systems can achieve baseline separation of individual positional isomers, enabling quantitative analysis of isomer distribution in biological samples. The relative hydrophobicity of each isomer influences retention times, with systematic variations observed based on the position of the acyl group on the glucuronic acid ring.

Properties

CAS No. |

81536-58-5 |

|---|---|

Molecular Formula |

C22H20O10 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H20O10/c23-15(31-22-19(27)17(25)18(26)20(32-22)21(28)29)8-10-5-6-14-13(7-10)16(24)12-4-2-1-3-11(12)9-30-14/h1-7,17-20,22,25-27H,8-9H2,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 |

InChI Key |

NCYWNHLOMITKET-SXFAUFNYSA-N |

SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Isomeric SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyms |

6,11-dihydro-11-oxo-dibenz(b,e)oxepin-2-acetic acid glucuronide isoxepac glucuronide |

Origin of Product |

United States |

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Isoxepac undergoes extensive metabolism primarily through glucuronidation, a process facilitated by UDP-glucuronosyltransferases (UGTs). This metabolic pathway is crucial for the detoxification and elimination of drugs from the body. The formation of isoxepac glucuronide represents a significant phase II metabolic reaction that influences the pharmacokinetic profile of isoxepac.

Stability and Reactivity

The stability of acyl glucuronides, including this compound, is a critical factor in their pharmacological activity. Studies have shown that the half-life of this compound can vary based on pH and temperature conditions. For instance, at physiological pH (7.4), the stability of this compound was assessed, revealing that acyl migration can occur under certain conditions, leading to the formation of different metabolites .

Table 1: Stability of Acyl Glucuronides

| Compound | Half-life (h) | Stability Conditions |

|---|---|---|

| This compound | 0.29 | pH 7.4 at 37°C |

| Zomepirac Glucuronide | 0.45 | pH 7.4 at 37°C |

| Probenecid | 0.40 | pH 7.4 at 37°C |

Therapeutic Implications

The therapeutic applications of this compound are primarily linked to its anti-inflammatory properties as a metabolite of isoxepac. Understanding its pharmacological activity can help in optimizing dosing regimens for effective pain management.

Analgesic Efficacy

Research indicates that the glucuronidation process may enhance the analgesic effects of isoxepac by increasing its solubility and bioavailability . This enhancement may lead to improved therapeutic outcomes in patients requiring NSAID treatment.

Safety Assessments and Adverse Reactions

The potential for adverse drug reactions associated with acyl glucuronides has been a topic of extensive investigation. This compound's reactivity with proteins raises concerns about idiosyncratic drug reactions.

Protein Adduction Studies

Studies have indicated that acyl glucuronides can form covalent adducts with proteins, which may contribute to toxicity . The rapid clearance of these conjugates in vivo suggests that while they may be reactive, their clinical significance remains uncertain.

Table 2: Potential Adverse Reactions Associated with Acyl Glucuronides

| Reaction Type | Mechanism | Evidence Level |

|---|---|---|

| Protein Adduction | Covalent bonding with proteins | Limited |

| Hepatotoxicity | Formation of reactive metabolites | Moderate |

| Allergic Reactions | Immune response to adducts | Uncertain |

Case Studies and Research Findings

Several studies have documented the metabolic pathways and safety profiles associated with this compound:

- Study on Metabolic Stability : Research demonstrated that this compound exhibits time- and pH-dependent stability changes, which are crucial for understanding its pharmacokinetics .

- Clinical Observations : In clinical settings, variations in patient responses to isoxepac treatment have been linked to differences in UGT activity, emphasizing the importance of genetic polymorphisms in drug metabolism .

Comparison with Similar Compounds

Metabolic Stability and Enzymatic Resistance

- Key Findings :

- This compound exhibits unique β-glucuronidase resistance due to intramolecular rearrangement under alkaline conditions, unlike reactive acyl glucuronides (e.g., naproxen), which form covalent adducts with proteins .

- Pivaloylglucuronide demonstrates dose-dependent excretion in dogs, with glucuronide excretion dominating at high doses (31.4% fecal excretion at 532 mg/kg) . This contrasts with this compound, which is primarily studied for its resistance rather than excretion profile.

- Clopidogrel’s acyl glucuronide, modeled via physiologically based pharmacokinetic (PBPK) approaches, shows rapid conversion and clearance, highlighting differences in metabolic handling compared to this compound .

Toxicity and Bioactivation

- p-Cresyl glucuronide, while non-toxic alone, enhances oxidative stress in leukocytes when combined with p-cresol sulfate (p-CS), illustrating context-dependent toxicity absent in this compound .

Pharmacokinetic and Analytical Challenges

- Key Findings: this compound’s resistance to β-glucuronidase simplifies detection in alkaline conditions but complicates studies requiring enzymatic hydrolysis . Hydroxychrysenes’ glucuronides, though major metabolites, require advanced chromatography to distinguish from sulfates, a challenge less relevant to this compound .

Structural and Functional Comparisons

- Quercetin-3-O-glucuronide : Exhibits antioxidant activity, unlike this compound, which lacks direct therapeutic effects .

- Acetaminophen glucuronide: A non-toxic metabolite rapidly excreted in urine, contrasting with this compound’s focus on stability .

- Dihydroartemisinin glucuronide: Synthesized via anomeric intermediates, highlighting divergent synthetic strategies compared to this compound .

Preparation Methods

Reaction Conditions and Optimization

Key parameters for enzymatic synthesis include:

-

Enzyme Source : Recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7) or human liver microsomes (HLMs).

-

Incubation Medium : Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and 5 mM UDPGA.

-

Temperature and Time : 37°C for 2–24 hours, with reaction progress monitored via LC-MS/MS.

In a representative study, incubation of isoxepac with UGT1A9 and UDPGA for 24 hours achieved a glucuronidation yield of 67%, as quantified by HPLC.

Table 1: Enzymatic Synthesis Parameters for this compound

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| UDPGA Concentration | 5 mM | Saturation beyond 5 mM |

| pH | 7.4 | 20% reduction at pH 6.8 |

| Incubation Time | 12–24 h | Linear increase up to 24 h |

Chemical Synthesis via Acylation and Mitsunobu Routes

Chemical methods offer an alternative to enzymatic approaches, particularly for large-scale production.

Mitsunobu Reaction

The Mitsunobu reaction facilitates glucuronidation by coupling isoxepac with glucuronic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).

Direct Acylation

Direct acylation involves activating the glucuronic acid’s anomeric hydroxyl group for conjugation:

-

Activation : Glucuronic acid is treated with acetic anhydride to form a reactive mixed anhydride.

-

Coupling : Reacted with isoxepac in dichloromethane (DCM) at 40°C for 6 hours.

-

Yield : 45–50%, with side products arising from acyl migration.

Isolation and Purification from Biological Matrices

This compound can be isolated from urine or in vitro incubation mixtures, though this requires stringent purification to avoid degradation.

Ethyl Acetate Extraction

High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Elution Profile : 0–5 min (95% A), 5–20 min (50% A), 20–25 min (5% A).

Table 2: HPLC Retention Times for Isoxepac and Its Metabolites

Stability and Degradation Kinetics

This compound’s stability is pH-dependent, with intramolecular acyl migration occurring under alkaline conditions.

pH-Dependent Rearrangement

-

Half-Life : 0.29 hours, with β-glucuronidase-resistant isomers forming within 4 hours.

-

Mitigation : Acidify samples to pH 3.0 immediately after collection.

Table 3: Stability of this compound Under Varying pH

| pH | Half-Life (h) | Major Degradation Product |

|---|---|---|

| 7.4 | 0.29 | 2-O- and 3-O-acyl isomers |

| 5.0 | 12.4 | Intact glucuronide |

| 8.5 | 0.15 | 4-O-acyl isomer |

Analytical Validation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

β-Glucuronidase Hydrolysis

Case Studies and Research Advancements

Q & A

Q. What are the key chemical pathways involved in the formation and stability of Isoxepac glucuronide?

this compound is formed via glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate glucuronic acid to the parent compound. Its stability is pH-dependent: under mild alkaline conditions, intramolecular rearrangement can occur, forming β-glucuronidase-resistant conjugates . This reactivity necessitates careful pH control during sample preparation to avoid artifactual degradation. For experimental validation, incubations with liver microsomes or recombinant UGT isoforms (e.g., UGT1A1) are recommended to confirm enzymatic pathways .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for intact glucuronides. Key steps include:

- Sample preparation : Hydrolysis with β-glucuronidase (optimized for pH and enzyme activity) to differentiate free vs. conjugated forms .

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns with polar modifiers to retain polar glucuronides .

- Validation : Include limits of detection (LOD < 1 nM), linearity, and specificity checks against interfering metabolites .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacokinetic data for this compound, such as variability in urinary recovery?

Variability may arise from factors like:

- Urinary creatinine normalization : Failure to correct for creatinine concentration can skew results, as seen in diazepam glucuronide studies .

- CYP phenotyping : Genetic polymorphisms in UGTs or CYPs (e.g., UGT1A1*28) influence metabolic rates; pre-screening volunteers for these variants reduces inter-individual variability .

- Matrix effects : Use isotope-labeled internal standards (e.g., deuterated this compound) to control for ion suppression in LC-MS/MS .

Q. What experimental design considerations are critical for studying the reactivity of this compound with biomolecules (e.g., serum albumin)?

- Incubation conditions : Simulate physiological pH (7.4) and temperature (37°C) to assess adduct formation. At alkaline pH (>8), intramolecular rearrangement dominates, reducing covalent binding to proteins .

- Competitive assays : Co-incubate with glutathione or albumin to quantify adduct formation via LC-MS or immunoassays .

- Kinetic modeling : Use Michaelis-Menten parameters to differentiate enzymatic vs. non-enzymatic reactivity .

Q. How can Bayesian analysis improve the interpretation of this compound enrichment data in tracer studies?

Bayesian methods, such as Markov chain Monte Carlo (MCMC) simulations, allow probabilistic modeling of isotopic enrichment (e.g., ²H-labeled glucuronides). This approach:

- Quantifies uncertainty in flux parameters (e.g., gluconeogenesis vs. glycogenolysis contributions).

- Reduces operator bias by automating signal ratio calculations (e.g., H5/H2 in ²H NMR spectra) . Example workflow: 50 independent Markov chains, 2500 posterior samples, and ANOVA for statistical validation .

Methodological Optimization

Q. What strategies enhance the hydrolysis efficiency of β-glucuronidase for this compound in complex matrices?

- Enzyme selection : Use Helix pomatia β-glucuronidase (broad pH tolerance) over E. coli for urine samples with variable pH .

- Buffer optimization : Ammonium acetate (100 mM, pH 5.0–6.0) maximizes activity while minimizing matrix interference .

- Quality control : Spike recovery experiments with deuterated glucuronides to validate hydrolysis completeness .

Q. How do researchers differentiate this compound from isobaric metabolites in untargeted metabolomics?

- High-resolution MS : Use Q-TOF or Orbitrap platforms (resolution > 30,000) to distinguish exact masses (e.g., m/z 513.1234 vs. 513.1307).

- MS/MS fragmentation : Characterize diagnostic ions (e.g., m/z 113 for glucuronic acid cleavage) .

- Synthetic standards : Cross-validate with enzymatically synthesized this compound to confirm retention times and fragmentation patterns .

Data Interpretation and Challenges

Q. Why might tissue-specific discrepancies in this compound concentrations occur, and how can they be resolved?

- Tissue transport mechanisms : Phospholipid-dependent biliary excretion (e.g., FLP-MD bioadditives) may enhance hepatocyte-to-bile transport, reducing hepatic tissue levels despite high plasma concentrations .

- Anemia effects : In pathologies like fatty hepatosis, reduced bilirubin glucuronide levels correlate with anemia-induced metabolic shifts; similar mechanisms may apply to Isoxepac .

Q. What statistical approaches are recommended for analyzing small-sample studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.